molecular formula C8H8N2 B1289245 2-(Aminomethyl)benzonitrile CAS No. 344957-25-1

2-(Aminomethyl)benzonitrile

Cat. No. B1289245
M. Wt: 132.16 g/mol
InChI Key: IQKCOMKWSLYAHJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzonitrile is a chemical compound that has been studied for various applications, particularly in the field of medicinal chemistry and materials science. It is a versatile intermediate that can be functionalized to create a wide range of derivatives with potential biological activity or material properties.

Synthesis Analysis

The synthesis of 2-(aminomethyl)benzonitrile derivatives has been explored in several studies. For instance, a synthetic route to obtain 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and related analogues was reported, which provided higher chemical yields and could be useful for neuroimaging agents . Another study demonstrated the synthesis of 2-(alkylamino)benzonitriles through a rhodium-catalyzed cyanation on the aryl C-H bond, followed by denitrosation of N-nitrosoarylamines . Additionally, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved from m-fluoro-(trifluoromethyl)benzene with an overall yield of 49.2% .

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)benzonitrile derivatives has been investigated using various spectroscopic techniques. For example, the solid-state molecular structure of a related compound, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, was determined by X-ray diffraction . Theoretical calculations using density functional theory (DFT) were also performed to simulate the vibrational spectra and investigate the tautomerism effect .

Chemical Reactions Analysis

The reactivity of 2-(aminomethyl)benzonitrile derivatives has been studied in the context of various chemical reactions. The reaction of a related compound with benzonitrile was shown to give a new α-amino lithium imide, which suggested a likely mechanism for the cyclotrimerization process of benzonitrile . Furthermore, the synthesis of fluorescent hybrids involving 2-aminonicotinonitrile and 2-aminoisophthalonitrile demonstrated the potential for creating compounds with high fluorescent quantum yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(aminomethyl)benzonitrile derivatives have been characterized through experimental and theoretical methods. Spectral properties, such as FT-IR and UV-vis spectra, were recorded and analyzed to understand the electronic properties of these compounds . Theoretical calculations provided insights into the stability of the molecule, which arises from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds . Additionally, non-linear optical (NLO) properties and molecular electrostatic potential (MEP) were examined to assess the potential applications of these compounds in materials science .

Scientific Research Applications

Synthesis and Catalytic Applications

2-(Aminomethyl)benzonitrile is involved in various synthesis processes. For instance, it has been used in the Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, using N-Nitroso as the directing group (Dong et al., 2015). This process is significant in organic chemistry for synthesizing complex molecules.

Biocatalysis and Biotransformation

In biocatalysis, 2-(Aminomethyl)benzonitrile has been used as a substrate. The soil bacterium Rhodococcus rhodochrous LL100-21 has been observed to biotransform 2-(cyanomethyl) benzonitrile to different products, indicating its potential in environmental and industrial biotechnology applications (Dadd et al., 2001).

Material Science and Industrial Applications

In material science, 2-(Aminomethyl)benzonitrile derivatives have been synthesized for specific applications. For example, hyperbranched epoxide-amine adducts were synthesized using 1-aminomethyl-4-(2,3-epoxypropyl-1-oxy)benzene, which has implications in the development of new materials with unique properties (Theis et al., 2009).

Pharmaceutical and Medicinal Chemistry

2-(Aminomethyl)benzonitrile is also relevant in the pharmaceutical field. It is used in the synthesis of various compounds with potential medicinal properties. For instance, it has been used in the synthesis of compounds like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, which is an intermediate in the production of HIV-1 reverse transcriptase inhibitors (Xiu-lia, 2015).

Analytical Chemistry

In analytical chemistry, 2-(Aminomethyl)benzonitrile derivatives are used in spectroscopic studies. For instance, density functional theory (DFT) has been applied to study the vibrational spectra of 2-amino-5-chloro benzonitrile, aiding in the understanding of molecular structures and interactions (Krishnakumar & Dheivamalar, 2008).

Safety And Hazards

This compound is considered hazardous. It has a GHS06 signal word “Danger” and hazard statements H300-H311+H331, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and washing thoroughly after handling .

properties

IUPAC Name

2-(aminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKCOMKWSLYAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625000
Record name 2-(Aminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)benzonitrile

CAS RN

344957-25-1
Record name 2-(Aminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Lu, D Yang, Z Li, T Hang, M Song - Journal of Pharmaceutical and …, 2016 - Elsevier
… The product ions at m/z 133.0756 ([C 8 H 8 N 2 ] + ) and 116.0495 ([C 8 H 6 N] + ) were also in line with the presence of 2-aminomethyl-benzonitrile moiety as discussed above. All …
Number of citations: 10 www.sciencedirect.com
KVL Parsa, M Pal - Expert Opinion on Drug Discovery, 2011 - Taylor & Francis
Introduction: Alogliptin is a pyrimidinedione-based potent and selective inhibitor of DPP IV that was discovered by Syrrx (Takeda San Diego) for the treatment of type 2 diabetes mellitus (…
Number of citations: 15 www.tandfonline.com
PK Maji - Current Organic Chemistry, 2019 - ingentaconnect.com
This review describes the non-exhaustive scenery of the synthesis of various biologically interesting pyrimidine annulated five-membered heterocyclic ring systems that have been …
Number of citations: 11 www.ingentaconnect.com
CC Fanta, KJ Tlusty, SE Pauley, AL Johnson… - …, 2022 - Wiley Online Library
Organic isothiocyanates (ITCs) are a class of anticancer agents which naturally result from the enzymatic degradation of glucosinolates produced by Brassica vegetables. Previous …
H Cui, Z Hu, K Yang, J Huang, Y Wu, Q Chen… - European Journal of …, 2022 - Elsevier
Activation of the TRAIL proapoptotic pathway can promote cancer cell apoptosis. Histone deacetylases (HDACs) also are promising drug targets for cancers, and their synergistic effect …
Number of citations: 3 www.sciencedirect.com
B Liu, Y Gong, S Lu, D Li, H Fan - Synlett, 2018 - thieme-connect.com
A rapid and expedient one-pot procedure for the synthesis of fused purine derivatives from a trisubstituted pyrimidine and various amines has been developed. The tandem substitution …
Number of citations: 2 www.thieme-connect.com

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